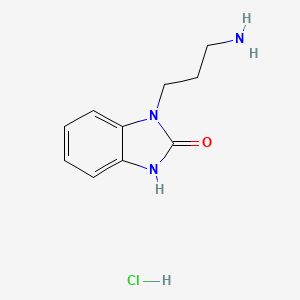
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
説明
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS No. 64928-87-6) is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.69 g/mol
- Density : Approximately 1.196 g/cm³
- pKa : Predicted to be around 12.18
Biological Activity
The biological activity of this compound is primarily derived from its structural features that resemble naturally occurring bioactive molecules. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including:
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural similarity to other known anticancer agents enhances their potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzene ring or the amine side chain can significantly influence their biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzene ring | Altered antibacterial potency |
| Variations in amine chain length | Different pharmacokinetic profiles |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives, including this compound, against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Activity : Another investigation focused on the anticancer potential of this compound in vitro. It was found to inhibit the growth of human cancer cell lines significantly, suggesting its role as a potential anticancer agent .
特性
IUPAC Name |
3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBSVLTKMBNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















